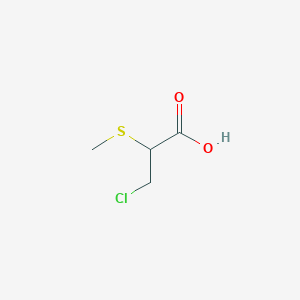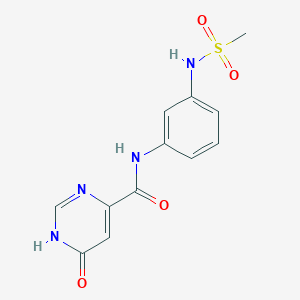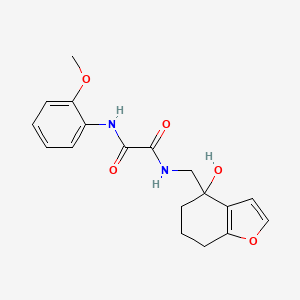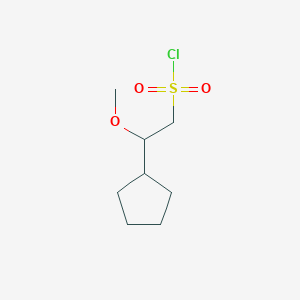![molecular formula C11H12ClNO2 B2926571 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile CAS No. 142037-04-5](/img/structure/B2926571.png)
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12ClNO2 . It is an impurity reference material related to Atenolol, a medication used to treat high blood pressure and heart-associated chest pain . This compound is part of the family of cardiac drugs and beta blockers .
Synthesis Analysis
The synthesis of “2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile” has been reported in the context of the synthesis of enantiopure atenolol . An enzymatic kinetic resolution approach was used to synthesize the enantiopure intermediates from the corresponding racemic alcohol .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile” is represented by the SMILES notation: OC(CCl)COc1ccc(CC#N)cc1 . The InChI representation is: InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 .Physical And Chemical Properties Analysis
The molecular weight of “2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile” is 225.67 . The compound has an accurate mass of 225.0557 . It is typically stored at -18°C and shipped with an ice pack at -20°C .科学的研究の応用
Solvolysis Reactions and Ion-Molecule Pairs : Research by Jia, Ottosson, Zeng, and Thibblin (2002) demonstrated the solvolysis of compounds in acetonitrile and water, providing insight into the behavior of related chemical structures in similar environments (Jia, Ottosson, Zeng, & Thibblin, 2002).
Acidity Levels in Chemical Reactions : Bautista-Martínez, González, and Aguilar-Martínez (2003) explored the voltammetric study of quinones containing α-hydroxy group in acetonitrile, which may offer insights into how acidity levels in acetonitrile influence chemical reactions (Bautista-Martínez, González, & Aguilar-Martínez, 2003).
Enantioselective Synthesis and Kinetic Resolution : Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers using lipase B from Candida antarctica, where 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile was a key intermediate, highlighting its role in the preparation of enantiomerically pure compounds (Lund, Bøckmann, & Jacobsen, 2016).
Photolytic Transformations : Suzuki et al. (1976) examined the photolytic transformations of similar compounds in acetonitrile, shedding light on the photolytic behavior of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile (Suzuki et al., 1976).
Environmental Impact and Degradation : DellaGreca et al. (2009) researched the environmental impact of drug atenolol, which contains a structure similar to 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, providing insight into the degradation pathways and environmental fate of such compounds (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).
Crystal Structure Analysis : Goubitz et al. (1999) determined the crystal structures of various benzene derivatives, including compounds structurally related to 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile, which is crucial for understanding the physical properties and potential applications of these compounds (Goubitz et al., 1999).
特性
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOWIZRCDUJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2926489.png)


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)
![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)

![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)



